molecular formula C10H10N4O4 B2788484 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid CAS No. 362481-47-8

2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid

Cat. No.: B2788484
CAS No.: 362481-47-8
M. Wt: 250.214
InChI Key: QVDZHBYMLDBPKU-UHFFFAOYSA-N
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Description

[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid is an organic compound with the molecular formula C10H10N4O4. It is characterized by the presence of a methoxy group, a tetrazole ring, and a phenoxyacetic acid moiety.

Properties

IUPAC Name

2-[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-17-8-4-6(10-11-13-14-12-10)2-3-7(8)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDZHBYMLDBPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

[2-Methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid can be compared with other similar compounds, such as:

  • 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
  • 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid
  • 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C11H12N4O4
  • Molecular Weight : 264.241 g/mol
  • CAS Number : 3544-13-6

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumor growth and survival. The tetrazole moiety is known for enhancing the compound's ability to inhibit specific enzymes and receptors associated with cancer progression.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values reported for different cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
U-87 MG (Glioblastoma)12.3
A549 (Lung Cancer)15.7
PANC-1 (Pancreatic)9.8

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenoxy and tetrazole groups significantly influence biological activity. Key findings include:

  • Methoxy Group : The presence of a methoxy group at the phenyl ring enhances solubility and bioavailability.
  • Tetrazole Ring : The tetrazole moiety is crucial for binding affinity to target proteins involved in cell proliferation.

Compounds with additional electron-withdrawing groups on the phenyl ring have shown increased potency against cancer cell lines, suggesting that further structural modifications could enhance therapeutic efficacy.

Case Studies

  • In Vivo Studies : In an animal model study involving xenografts of human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated an ability to induce apoptosis in tumor cells while sparing normal cells.
  • Combination Therapy : A study exploring the effects of this compound in combination with standard chemotherapeutics indicated synergistic effects, particularly when paired with doxorubicin. The combination therapy led to enhanced apoptosis rates and reduced drug resistance in tested cell lines.

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